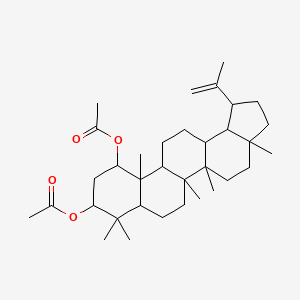

3-Epiglochidiol diacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKRJBNTXQYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Epiglochidiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol diacetate is a naturally occurring lupane-type triterpenoid (B12794562) isolated from Glochidion puberum. Triterpenoids from the Glochidion genus have garnered significant interest within the scientific community due to their diverse pharmacological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores the biological activities and mechanisms of action of related compounds from its source. Detailed experimental protocols for the isolation of similar triterpenoids and a general method for acetylation are presented. Furthermore, this guide visualizes the key signaling pathways implicated in the anti-inflammatory and antioxidant activities of related lupane-type triterpenoids, offering valuable insights for future research and drug development endeavors.

Introduction

This compound is a triterpenoid found in the herbs of Glochidion puberum L., a plant belonging to the family Phyllanthaceae.[1] The Glochidion genus is a rich source of various phytochemicals, including triterpenoids, flavonoids, and saponins, which have been traditionally used in medicine to treat a range of ailments.[2][3][4] Scientific investigations into the constituents of Glochidion species have revealed potent biological activities, particularly cytotoxic and anti-inflammatory effects, making them a focal point for drug discovery. This guide focuses on this compound, providing available technical data and contextualizing its potential therapeutic applications based on the activities of structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its basic chemical properties can be inferred from its classification as a triterpenoid diacetate.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 6587-37-7 | [1] |

| Compound Type | Triterpenoid | [1] |

| Natural Source | Glochidion puberum L. | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | [1] |

Biological Activity

Direct studies on the biological activity of this compound are limited. However, extensive research on other triterpenoids isolated from Glochidion species, particularly G. puberum, provides strong evidence for its potential cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

A study on the chemical constituents of Glochidion puberum led to the isolation of several triterpenoids, which were subsequently evaluated for their cytotoxic effects against the HCT-116 human colorectal cancer cell line. Notably, glochidpurnoid B, a new oleanane (B1240867) triterpenoid, demonstrated potent cytotoxicity with an IC50 value of 0.80 ± 0.05 μM. This activity was found to be more potent than the positive control, 5-fluorouracil (B62378) (5-FU). The study also identified other triterpenoids from the same plant with significant inhibitory activities against HCT-116 cells.

Table 1: Cytotoxic Activity of Triterpenoids from Glochidion puberum against HCT-116 Cells

| Compound | IC50 (μM) |

| Glochidpurnoid B | 0.80 ± 0.05 |

| Morolic acid acetate | > 50 |

| Compound 5 | 2.99 ± 0.15 |

| Compound 6 | 1.58 ± 0.11 |

| Compound 11 | 2.11 ± 0.13 |

| Compound 17 | 1.98 ± 0.12 |

| 5-Fluorouracil (Positive Control) | 10.21 ± 0.78 |

Data sourced from Tian et al., 2023.

These findings suggest that triterpenoids from G. puberum, including potentially this compound, are promising candidates for the development of novel anticancer agents. The mechanism of action for glochidpurnoid B was further investigated and found to involve the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.

Anti-inflammatory Activity

Lupane-type triterpenoids, the class of compounds to which this compound belongs, are well-documented for their anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

Lupane (B1675458) triterpenes have been shown to suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).

Experimental Protocols

General Isolation Protocol for Triterpenoids from Glochidion Species

The following is a generalized procedure for the isolation of triterpenoids from the aerial parts of Glochidion species, based on methodologies reported in the literature.

Plant Material and Extraction:

-

Air-dry the aerial parts (leaves and stems) of the Glochidion plant material and grind into a fine powder.

-

Extract the powdered material with methanol (B129727) (MeOH) at room temperature multiple times.

-

Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to yield different fractions.

-

The triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

Chromatographic Separation:

-

Subject the triterpenoid-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure triterpenoid compounds.

Structure Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

General Protocol for Acetylation of Triterpenoids

The following is a general laboratory procedure for the acetylation of hydroxyl groups in triterpenoids to form their acetate derivatives.

-

Dissolve the triterpenoid (e.g., 3-Epiglochidiol) in a mixture of pyridine (B92270) and acetic anhydride.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into ice-water and stir to precipitate the acetylated product.

-

Collect the precipitate by filtration and wash with water until neutral.

-

Dry the product in a desiccator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by column chromatography on silica gel.

Signaling Pathways

The biological activities of lupane-type triterpenoids are mediated through their interaction with various cellular signaling pathways. Based on existing literature for related compounds, the following pathways are likely relevant to the action of this compound.

NF-κB Signaling Pathway in Inflammation

Lupane-type triterpenoids are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.

Figure 1: The NF-κB signaling pathway and points of inhibition by lupane triterpenoids.

Nrf2-Mediated Antioxidant Response

Extracts from Glochidion species have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Figure 2: The Nrf2-mediated antioxidant response pathway potentially activated by Glochidion triterpenoids.

Conclusion

This compound, a lupane-type triterpenoid from Glochidion puberum, represents a promising natural product for further investigation. While direct experimental data on this specific compound is sparse, the significant cytotoxic and anti-inflammatory activities of other triterpenoids isolated from the same plant and related species provide a strong rationale for its potential as a therapeutic agent. The inhibition of key signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response are likely mechanisms contributing to these effects. This technical guide consolidates the available information and provides a framework for future research, including detailed experimental approaches and an understanding of the potential molecular targets. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in cancer and inflammatory diseases.

References

- 1. [Synthesis of the lupane group triterpenoids and there hepatoprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

An In-Depth Technical Guide to 3-Epiglochidiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol diacetate, a naturally occurring lupane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and spectroscopic characterization. While direct evidence of its biological signaling pathways remains under investigation, this document explores the known cytotoxic and apoptotic effects of its precursor, 3-Epiglochidiol, and related compounds, offering insights into its potential mechanisms of action. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the diacetylated derivative of 3-Epiglochidiol, a lupane-type triterpene. The core structure is a pentacyclic triterpene skeleton. The acetylation occurs at the hydroxyl groups of the parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6587-37-7 |

| Molecular Formula | C₃₄H₅₄O₄ |

| Molecular Weight | 526.8 g/mol |

| Parent Compound | 3-Epiglochidiol |

| Compound Class | Lupane-type Triterpenoid |

| Appearance | Not definitively reported, likely a white or off-white solid |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297); sparingly soluble in polar solvents. |

Note: Some properties are inferred based on the general characteristics of similar triterpenoid acetates and require experimental verification.

Synthesis

While a specific, detailed synthesis protocol for this compound from its precursor is not extensively documented in publicly available literature, a general and widely applicable method for the acetylation of alcohols can be employed. This involves the reaction of 3-Epiglochidiol with an acetylating agent in the presence of a suitable base or catalyst.

General Experimental Protocol for Acetylation

This protocol is a standard procedure for the acetylation of hydroxyl groups and is expected to be effective for the synthesis of this compound from 3-Epiglochidiol.

Materials:

-

3-Epiglochidiol

-

Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine (B92270) (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve 3-Epiglochidiol in a minimal amount of dry pyridine and cool the solution in an ice bath (0 °C).

-

Slowly add acetic anhydride to the cooled solution with stirring. The molar ratio of acetic anhydride to 3-Epiglochidiol should be in excess (e.g., 5-10 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water or ice.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

-

Characterize the purified this compound using spectroscopic methods (NMR, MS, IR).

Spectroscopic Data

Definitive, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found. However, based on the known structure of the lupane (B1675458) skeleton and the presence of two acetate groups, the expected chemical shifts can be predicted. The following tables provide a hypothetical, yet structurally consistent, set of NMR data based on the analysis of related triterpenoids.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~4.5 | dd |

| Acetate CH₃ | ~2.05, ~2.03 | s |

| Olefinic H (C=CH₂) | ~4.7, ~4.6 | br s |

| Methyl groups | ~0.8 - 1.7 | s, d |

| Methylene/Methine H | ~1.0 - 2.5 | m |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetate) | ~170-171 |

| C=CH₂ | ~150 |

| C=CH₂ | ~109 |

| C-O (C-3) | ~80 |

| Other C-O | Varies depending on second acetate position |

| Quaternary C | ~30-50 |

| CH | ~40-60 |

| CH₂ | ~20-40 |

| CH₃ (Acetate) | ~21 |

| CH₃ (Triterpene) | ~14-30 |

Note: These are predicted values and require experimental verification.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on its precursor, 3-Epiglochidiol (often referred to as glochidiol), and other lupane-type triterpenes isolated from Glochidion species provides valuable insights into its potential therapeutic effects. These compounds have demonstrated cytotoxic and anti-inflammatory properties.

Cytotoxicity and Apoptosis

Studies on related triterpenoids suggest that these molecules can induce apoptosis in cancer cell lines. The mechanism often involves the intrinsic mitochondrial pathway.

Below is a generalized workflow for assessing the cytotoxic and apoptotic effects of a compound like this compound.

Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.

Potential Signaling Pathway

Based on the activity of related compounds, this compound may induce apoptosis through the mitochondrial pathway. This hypothetical pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and eventual cell death.

Caption: Hypothetical mitochondrial apoptosis pathway.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in the field of drug discovery. Its structural similarity to other biologically active lupane-type triterpenes suggests a potential for cytotoxic and anti-inflammatory activities. This guide provides the foundational chemical information and standardized experimental protocols necessary to advance the study of this compound. Future research should focus on:

-

Isolation and definitive structural elucidation of this compound from natural sources or through optimized synthesis to obtain comprehensive and verified spectroscopic data.

-

Systematic biological evaluation to determine its specific cytotoxic and anti-inflammatory effects on a range of cell lines.

-

In-depth mechanistic studies to elucidate the precise signaling pathways through which this compound exerts its biological effects.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel therapeutic agents.

In-Depth Technical Guide: 3-Epiglochidiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol diacetate is a naturally occurring lupane-type triterpenoid (B12794562). Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the core molecular and potential therapeutic characteristics of this compound, with a focus on its physicochemical properties, probable experimental protocols for its isolation, and its likely biological activities based on related compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Citation(s) |

| Molecular Weight | 526.8 g/mol | [1][2] |

| Molecular Formula | C₃₄H₅₄O₄ | [1] |

| CAS Number | 6587-37-7 | [1][2] |

| Class | Lupane-type Triterpenoid | |

| Natural Source | Glochidion species (e.g., Glochidion puberum L.) |

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other lupane-type triterpenes from Glochidion species. The following protocol is a representative procedure.

General Isolation of Lupane-Type Triterpenoids from Glochidion Species

This protocol outlines the extraction and chromatographic separation techniques commonly employed for the isolation of triterpenoids from plant material.

1. Plant Material Collection and Preparation:

-

Collect the relevant plant parts of the Glochidion species (e.g., roots and stem wood).

-

Air-dry the plant material at room temperature and then grind it into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A typical sequence would be:

-

Hexane: To remove non-polar constituents.

-

Dichloromethane (B109758) (CH₂Cl₂): This fraction is often enriched with triterpenoids.

-

Methanol (MeOH): To extract more polar compounds.

-

-

The extractions are typically performed at room temperature over several days, with the solvent being replaced periodically.

-

The resulting extracts are then concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation:

-

The crude extract from the dichloromethane fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

4. Purification:

-

The combined fractions showing the presence of the target compound are further purified using repeated column chromatography or other techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

-

Crystallization from a suitable solvent system (e.g., ethanol) can be employed to obtain the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is limited. However, based on the known activities of other lupane-type triterpenoids isolated from Glochidion species, it is plausible that this compound exhibits similar properties.

Cytotoxic and Apoptotic Effects

Several lupane-type triterpenes isolated from Glochidion eriocarpum and Glochidion sphaerogynum have demonstrated significant cytotoxic activity against various human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer).[1][2][3] Some of these compounds have been shown to exert their antiproliferative effects by inducing apoptosis.[1][2][3]

The apoptotic pathway is a highly regulated process of programmed cell death. Based on the actions of similar compounds, this compound could potentially induce apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial dysfunction.

Anti-inflammatory Activity

Lupane-type triterpenoids are also known for their anti-inflammatory properties.[4][5] The mechanism of action often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-1β.

By inhibiting the activation of NF-κB, lupane (B1675458) triterpenoids can downregulate the production of these inflammatory mediators, thereby exerting an anti-inflammatory effect. It is hypothesized that this compound may share this mechanism of action.

Conclusion

This compound is a lupane-type triterpenoid with a molecular weight of 526.8 g/mol and a molecular formula of C₃₄H₅₄O₄. While specific experimental data for this compound is scarce, its structural similarity to other bioactive triterpenoids from the Glochidion genus suggests that it may possess valuable cytotoxic and anti-inflammatory properties. Further research is warranted to fully elucidate its biological activities and therapeutic potential. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future investigations into this promising natural product.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. | Semantic Scholar [semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

In-Depth Technical Guide on 3-Epiglochidiol Diacetate

CAS Number: 6587-37-7

This technical guide provides a comprehensive overview of 3-Epiglochidiol diacetate, a lupane-type triterpenoid (B12794562) of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from phytochemical and biological studies of various Glochidion species, the natural source of this compound and its structural analogs.

Physicochemical Data

While specific experimental data for the isolated this compound is not extensively detailed in publicly available literature, the following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 6587-37-7 | [1] |

| Molecular Formula | C₃₄H₅₆O₄ | Inferred |

| Molecular Weight | 528.8 g/mol | Inferred |

| Class | Lupane-type Triterpenoid Diacetate | Inferred |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on the established methodologies for isolating similar triterpenoids from Glochidion species, a general protocol can be outlined.

General Isolation and Purification Protocol for Triterpenoids from Glochidion Species

This protocol is a composite based on methods used for the isolation of triterpenoids like glochidiol (B20532) and other analogs from various Glochidion species.

1. Plant Material Collection and Preparation:

-

The plant material (e.g., aerial parts, stems, or leaves) of a Glochidion species is collected, identified, and air-dried.

-

The dried material is then powdered for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The fractions are concentrated, and the triterpenoid-rich fraction (typically the less polar fractions like n-hexane and chloroform) is selected for further purification.

4. Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

5. Final Purification:

-

Further purification of the combined fractions is achieved through repeated column chromatography, often on silica gel or Sephadex LH-20, and may involve preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

6. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyls, hydroxyl groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

-

Biological Activity

While specific quantitative data for this compound is limited, studies on related lupane-type triterpenoids isolated from Glochidion species have demonstrated a range of biological activities, primarily cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Numerous lupane-type triterpenoids from Glochidion species have shown significant cytotoxic activity against various cancer cell lines. For instance, compounds isolated from Glochidion puberum exhibited remarkable inhibitory activities against the HCT-116 colorectal cancer cell line, with some compounds showing more potent activity than the positive control, 5-fluorouracil.

Anti-inflammatory Activity

Triterpenoids are known to possess anti-inflammatory properties. While direct evidence for this compound is not available, the general class of compounds is recognized for its potential to modulate inflammatory pathways.

Signaling Pathways and Experimental Workflows

To illustrate the general processes involved in the study of natural products like this compound, the following diagrams are provided.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols and signaling pathways are generalized based on the available literature on related compounds and may not have been experimentally validated for this compound specifically. Further research is required to fully elucidate the properties and mechanisms of this compound.

References

Unveiling 3-Epiglochidiol Diacetate: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and preliminary biological insights into the triterpenoid (B12794562) 3-Epiglochidiol diacetate. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.

Natural Source and Abundance

The primary known natural source of this compound is the plant species Glochidion puberum, a member of the Phyllanthaceae family. This shrub is widely distributed in Southwest China and has a history of use in traditional Chinese medicine for treating various ailments.[1][2] While the genus Glochidion is known to be a rich source of triterpenoids, including glochidonol, glochidiol, and glochidone, specific quantitative data on the yield of this compound from Glochidion puberum is not extensively detailed in currently available scientific literature.[3][4] Further phytochemical investigations are required to establish the concentration of this compound in various parts of the plant (leaves, stems, roots) and to explore other potential natural sources.

Experimental Protocols: Isolation and Characterization

While a specific, detailed experimental protocol for the isolation of this compound from Glochidion puberum is not yet published, a general methodology for the extraction and separation of triterpenoids from this and related species can be outlined based on established phytochemical practices.

Plant Material Collection and Preparation

The stems and twigs of Glochidion puberum are collected, identified by a qualified botanist, and a voucher specimen is typically deposited in a herbarium for future reference.[1] The plant material is then air-dried and pulverized to a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.[1] The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation

The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. A common sequence is to partition the aqueous suspension with ethyl acetate (B1210297).[1] The ethyl acetate fraction, which is expected to contain the less polar triterpenoids, is then collected and dried.

Chromatographic Purification

The dried ethyl acetate extract undergoes further purification using a combination of chromatographic techniques. This multi-step process is essential for isolating individual compounds.

-

Column Chromatography: The extract is first subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent to separate compounds based on their molecular size.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase such as acetonitrile (B52724) and water.[1]

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

The following diagram illustrates a generalized workflow for the isolation of triterpenoids from Glochidion puberum.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, research on other triterpenoids isolated from Glochidion puberum provides valuable preliminary insights into the potential therapeutic effects of compounds from this plant.

Several triterpenoids from Glochidion puberum have demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, Glochidpurnoid B, another triterpenoid from this plant, was found to be a potent inhibitor of the colorectal cancer cell line HCT-116, with an IC50 value of 0.80 µM.[1]

The proposed mechanism of action for some of these related triterpenoids involves the induction of apoptosis through endoplasmic reticulum (ER) stress.[1] This suggests that compounds from Glochidion puberum, and potentially this compound, could be promising candidates for the development of novel anticancer agents. The following diagram depicts a simplified potential signaling pathway for the induction of apoptosis by triterpenoids from Glochidion puberum.

References

- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]

Unveiling 3-Epiglochidiol Diacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the lupane-type triterpenoid, 3-Epiglochidiol diacetate. While the initial discovery of this specific diacetate is not prominently documented as a singular event, its origins are rooted in the extensive phytochemical exploration of the Glochidion genus, a rich source of diverse triterpenoids. This document synthesizes the available information on its probable discovery, isolation, and the broader context of the biological activities of related compounds, providing a foundational understanding for future research.

Discovery and Isolation: A Tale of Phytochemical Exploration

The first isolation and characterization of this compound is not detailed in a dedicated publication. It is presumed to have been identified during broader phytochemical investigations of the Glochidion genus, which is known to produce a variety of triterpenoids, including glochidiol (B20532) and glochidonol.[1] These foundational studies, often focused on identifying the chemical constituents of various plant parts, laid the groundwork for the identification of numerous, often structurally related, natural products.

Experimental Protocol: General Isolation of Triterpenoids from Glochidion Species

The following is a generalized protocol for the extraction and isolation of triterpenoids from the aerial parts of Glochidion species, based on common methodologies described in the literature.[2][3]

-

Plant Material Collection and Preparation: The aerial parts (leaves and stems) of the Glochidion species are collected, identified, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or petroleum ether, followed by a solvent of intermediate polarity such as ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727). This is often performed using a Soxhlet apparatus or by maceration at room temperature for several days.

-

Fractionation: The crude extracts are concentrated under reduced pressure to yield a residue. The methanol extract, often rich in triterpenoids, is then suspended in water and partitioned successively with solvents like ethyl acetate and n-butanol to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to repeated column chromatography on silica (B1680970) gel or other stationary phases. Elution is performed with a gradient of solvents, starting with nonpolar mixtures and gradually increasing the polarity.

-

Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and comparison with literature data for known compounds.

Logical Workflow for Triterpenoid Isolation

Caption: Generalized workflow for the isolation and identification of triterpenoids.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biological activities of this compound. Research has primarily focused on the isolation and characterization of its parent compounds, such as glochidiol. The table below is provided as a template for future studies to populate as quantitative data becomes available.

| Biological Activity | Assay | Test System | IC₅₀ / EC₅₀ (µM) | Reference |

| Data Not Available | ||||

Biological Activities and Signaling Pathways: An Uncharted Territory

Direct studies on the biological activities and the specific signaling pathways modulated by this compound are currently lacking in the available scientific literature. However, the broader class of lupane-type triterpenoids, to which it belongs, has been the subject of extensive research, revealing a wide range of pharmacological properties.

Triterpenoids isolated from various Glochidion species have demonstrated cytotoxic, antioxidant, and anti-inflammatory activities.[1] For instance, related compounds from Glochidion puberum have shown notable inhibitory activities against colorectal cancer cell lines.[2] It is plausible that this compound may exhibit similar biological effects, but this requires dedicated investigation.

Hypothetical Signaling Pathway

Given the known activities of related triterpenoids, a hypothetical signaling pathway that could be influenced by this compound is the apoptosis pathway in cancer cells. The diagram below illustrates a simplified representation of a potential mechanism of action.

Caption: Hypothetical signaling pathway for the induction of apoptosis.

Future Directions and Conclusion

The study of this compound is still in its infancy. While its chemical structure has been elucidated, a significant gap exists in our understanding of its biological properties and potential therapeutic applications. Future research should focus on:

-

Definitive Isolation and Characterization: A detailed report on the first isolation of this compound, including comprehensive spectroscopic data, would be invaluable to the scientific community.

-

Biological Screening: A systematic evaluation of its cytotoxic, anti-inflammatory, antioxidant, and other biological activities is warranted.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its potential as a therapeutic agent.

References

3-Epiglochidiol Diacetate: A Technical Review for Drug Discovery Professionals

An In-depth Guide to a Bioactive Natural Triterpenoid (B12794562)

Introduction

3-Epiglochidiol (B109229) diacetate is a naturally occurring triterpenoid compound. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community, particularly in the field of drug discovery, due to their wide range of biological activities. These activities include cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides a comprehensive review of the available scientific literature on 3-epiglochidiol diacetate and its parent compound, 3-epiglochidiol, with a focus on its chemical properties, biological activities, and the methodologies used for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this and related natural products.

Chemical Properties and Structure

This compound is the diacetylated derivative of 3-epiglochidiol, a lupane-type triterpene. The core structure is a pentacyclic skeleton characteristic of lupane (B1675458) triterpenoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 6587-37-7 | Alfa Chemistry |

| Molecular Formula | C34H54O4 | Inferred from parent compound |

| Molecular Weight | 526.8 g/mol | Inferred from parent compound |

Isolation and Characterization

While specific details on the isolation of this compound are scarce in the available literature, the parent compound, glochidiol (B20532), has been isolated from various plant species of the Glochidion genus (Phyllanthaceae family). These plants are a rich source of triterpenoids.

General Experimental Protocol for Triterpenoid Isolation from Glochidion Species

The following is a generalized protocol based on methods reported for the isolation of triterpenoids like glochidiol from Glochidion species. It is presumed that a similar methodology would be applicable for the isolation of this compound.

1. Plant Material Collection and Extraction:

-

The plant material (e.g., aerial parts, roots, or stem wood) is collected, identified, and dried.

-

The dried and powdered plant material is then subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using maceration or Soxhlet extraction techniques.

2. Fractionation of the Crude Extract:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The fractions obtained are subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Silica (B1680970) gel is commonly used as the stationary phase, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for the final purification of the isolated compounds.

4. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

X-ray Crystallography: To determine the absolute stereochemistry of the compound if suitable crystals can be obtained.

-

Biological Activities

Direct studies on the biological activity of this compound are not extensively reported. However, research on the parent compound, glochidiol, and other structurally related triterpenoids isolated from Glochidion species provides valuable insights into its potential therapeutic effects.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic potential of triterpenoids from Glochidion species against various cancer cell lines.

A study by Puapairoj et al. (2005) investigated the cytotoxic activity of several lupane-type triterpenes isolated from Glochidion sphaerogynum and Glochidion eriocarpum. Glochidiol was among the compounds tested against human breast cancer (MCF-7), human lung cancer (NCI-H460), and human central nervous system cancer (SF-268) cell lines.[1]

Table 2: Cytotoxic Activity of Glochidiol and Related Triterpenoids

| Compound | Cell Line | IC50 (µg/mL) |

| Glochidiol | MCF-7 | >100 |

| NCI-H460 | >100 | |

| SF-268 | >100 | |

| Glochidone | MCF-7 | 3.6 |

| NCI-H460 | 3.5 | |

| SF-268 | 4.1 | |

| Glochidonol | MCF-7 | 4.8 |

| NCI-H460 | 4.9 | |

| SF-268 | 5.2 |

Source: Puapairoj et al., 2005.[1]

While glochidiol itself did not show significant activity in this particular study, other closely related triterpenoids from the same plant source exhibited potent cytotoxicity.[1] This suggests that minor structural modifications can have a significant impact on biological activity. The diacetylation in this compound could potentially enhance its cytotoxic profile.

Antimicrobial and Antioxidant Activities

Extracts from various Glochidion species have been reported to possess antimicrobial and antioxidant properties. These activities are often attributed to the presence of a variety of phytochemicals, including triterpenoids, flavonoids, and tannins. While specific data for this compound is unavailable, the general biological profile of the genus suggests that it may also contribute to these effects.

Synthesis

There is no specific literature detailing the synthetic route for this compound. However, it can be readily synthesized from its parent alcohol, 3-epiglochidiol, through a standard acetylation reaction.

General Protocol for Acetylation

-

Dissolution: 3-Epiglochidiol is dissolved in a suitable aprotic solvent such as pyridine (B92270) or dichloromethane.

-

Acylating Agent: An excess of an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, is added to the solution.

-

Catalyst: A catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to accelerate the reaction.

-

Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound has not been elucidated. However, studies on other cytotoxic triterpenoids provide potential avenues for investigation. Many triterpenoids exert their anticancer effects through the induction of apoptosis (programmed cell death) via various signaling pathways.

dot

References

3-Epiglochidiol Diacetate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Epiglochidiol diacetate, a naturally occurring triterpenoid (B12794562). Due to the limited availability of public data for this specific compound, this document consolidates the existing information and provides context based on the analysis of related compounds isolated from its natural source.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₄O₄ | [1] |

| Molecular Weight | 526.8 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Natural Source | Glochidion puberum L. | [1] |

Note: Specific values for melting point, boiling point, and spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not currently available in the cited public resources.

Experimental Protocols

Isolation of Triterpenoids from Glochidion puberum

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and separation of triterpenoids from the stems and twigs of Glochidion puberum has been described. This process typically involves the following steps:

-

Extraction: The air-dried and powdered plant material is extracted with 95% ethanol (B145695) at room temperature.

-

Partitioning: The resulting crude ethanol extract is suspended in water and then partitioned with ethyl acetate to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which contains the triterpenoids, is then subjected to multiple column chromatography steps to isolate individual compounds.

This general workflow is depicted in the diagram below.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activities or the signaling pathways associated with this compound. Research on other triterpenoids isolated from Glochidion puberum has shown cytotoxic activities against various cancer cell lines, suggesting that compounds from this plant, including this compound, may warrant further investigation for their therapeutic potential. However, without specific studies on this compound, any discussion of its biological effects or mechanisms of action would be speculative.

As no specific signaling pathways have been identified for this compound, a diagram for this section cannot be provided. Further research is required to elucidate the biological functions of this particular triterpenoid.

References

3-Epiglochidiol Diacetate: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-Epiglochidiol diacetate's solubility. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed, generalized experimental protocol for researchers to determine precise solubility parameters.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₄O₄ | [1] |

| Molecular Weight | 526.8 g/mol | [1] |

| Physical Description | Powder | [1] |

| Type of Compound | Triterpenoid (B12794562) | [1] |

Qualitative Solubility Data

Based on available supplier information, this compound, a triterpenoid compound, is soluble in a range of organic solvents. Triterpenoids, in general, exhibit limited solubility in polar solvents like water and higher solubility in less polar organic solvents. The principle of "like dissolves like" is a key predictor of solubility.

Table 2: Qualitative Solubility of this compound

| Solvent | Chemical Class | Expected Solubility |

| Chloroform | Chlorinated Solvent | Soluble[1] |

| Dichloromethane | Chlorinated Solvent | Soluble[1] |

| Ethyl Acetate | Ester | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1] |

| Acetone | Ketone | Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents. This method, known as the shake-flask method, is a widely accepted technique for generating reliable quantitative solubility data.

1. Materials and Equipment:

-

This compound (powder form)

-

Selected solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of aliquot taken

-

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

Disclaimer: The information provided in this guide is for research and informational purposes only. The qualitative solubility data is based on publicly available information from chemical suppliers and may not have been independently verified. Researchers are strongly encouraged to determine the quantitative solubility of this compound experimentally for their specific applications.

References

An In-depth Technical Guide to the Stability and Storage of 3-Epiglochidiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Epiglochidiol diacetate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the expected stability profile based on the known behavior of related chemical classes, namely terpene diacetates. It further details experimental protocols for a comprehensive stability assessment and provides visual representations of degradation pathways and experimental workflows.

Introduction to this compound and its Stability Profile

This compound is a terpene derivative. Terpenoids, as a class of natural products, are susceptible to various degradation pathways that can impact their purity, potency, and safety. The diacetate functional groups in this compound are expected to confer a degree of stability compared to their corresponding hydroxyl forms. However, the core terpene structure remains vulnerable to specific environmental factors.[1]

The primary factors influencing the stability of terpene acetates include:

-

Hydrolysis: The ester linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding monoacetate and diol.[2][3]

-

Oxidation: The terpene backbone, particularly any unsaturated portions, is prone to oxidation, which can be initiated by exposure to air (autoxidation) and light.[4][5] This can lead to the formation of a variety of degradation products, including epoxides, aldehydes, ketones, and alcohols.

-

Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions, including oxidation and isomerization.[4][6][7]

-

Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[8][9]

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for a generic terpene diacetate, which can be considered representative for this compound.

Quantitative Stability Data (Hypothetical)

As specific quantitative stability data for this compound is not publicly available, the following table presents hypothetical data from a forced degradation study. This data is for illustrative purposes to demonstrate a typical stability-indicating assay outcome for a terpene diacetate. The conditions are chosen to intentionally degrade the sample to identify potential degradation products.[10][11][12]

| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Products |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 85.2% | Monoacetate, Diol |

| Base Hydrolysis (0.1 N NaOH) | 4 hours | 25°C | 78.5% | Monoacetate, Diol |

| Oxidative (3% H₂O₂) | 24 hours | 25°C | 90.1% | Oxidized Derivatives |

| Thermal | 48 hours | 80°C | 92.5% | Monoacetate, Oxidized Derivatives |

| Photolytic (ICH Option 1) | 1.2 million lux hours & 200 W h/m² | 25°C | 95.8% | Isomerization Products, Oxidized Derivatives |

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on the general principles for handling terpenes and esters:[8][13]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of all potential degradation reactions (hydrolysis, oxidation). |

| Light | Store in an amber or opaque container. | Protects the compound from photolytic degradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation by excluding oxygen. |

| Container | Use a well-sealed, airtight container. | Prevents exposure to moisture and oxygen. |

| pH | Maintain in a neutral, anhydrous environment. | Avoids acid- or base-catalyzed hydrolysis of the ester groups. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 200-220 nm for compounds lacking a strong chromophore).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12][14]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the faster rate of base-catalyzed hydrolysis.[3] Neutralize before analysis.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light. Collect samples at various time points (e.g., 2, 8, 24 hours).

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Also, prepare a solution of the compound and store it at the same temperature. Analyze at set intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.

Characterization of Degradation Products

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is invaluable for the identification of degradation products by providing molecular weight and fragmentation data.

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to elucidate the structure of major degradation products after their isolation and purification.

Conclusion

While specific stability data for this compound is not yet widely published, a comprehensive understanding of its potential degradation pathways can be inferred from the chemistry of related terpene diacetates. The primary concerns are hydrolysis of the ester groups and oxidation of the terpene core. To maintain the integrity of this compound, it is imperative to store it in a cool, dark, and dry environment, preferably under an inert atmosphere. The provided experimental protocols offer a robust framework for researchers and drug development professionals to perform their own stability studies, ensuring the quality and reliability of this compound in their work.

References

- 1. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. encorelabs.com [encorelabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cannabinoids and Terpenes: How Production of Photo-Protectants Can Be Manipulated to Enhance Cannabis sativa L. Phytochemistry [frontiersin.org]

- 8. rootsciences.com [rootsciences.com]

- 9. scispace.com [scispace.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of 3-Epiglochidiol Diacetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol diacetate, a lupane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies used to elucidate such pathways. While the complete pathway for this specific molecule has not been fully elucidated in a single plant species, this guide consolidates current knowledge on the biosynthesis of its core structural components.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous precursor of all triterpenoids, 2,3-oxidosqualene (B107256). The pathway can be divided into three key stages: cyclization, hydroxylation, and acetylation.

-

Cyclization: Formation of the Lupane (B1675458) Skeleton . The initial and defining step in the biosynthesis of 3-Epiglochidiol is the cyclization of 2,3-oxidosqualene to form the pentacyclic lupane skeleton. This reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as lupeol (B1675499) synthases. These enzymes orchestrate a complex cascade of cation-induced cyclizations and rearrangements to produce lupeol, the direct precursor of 3-Epiglochidiol.

-

Hydroxylation: Introduction of the 3-epi-hydroxyl Group . Following the formation of the lupeol backbone, a specific hydroxylation event occurs at the C-3 position. This reaction is catalyzed by a member of the cytochrome P450 monooxygenase (CYP450) superfamily. These enzymes are heme-containing proteins that typically utilize NADPH and molecular oxygen to introduce a hydroxyl group onto their substrates with high regio- and stereospecificity. The formation of the "epi" configuration at C-3 is a critical step that is dictated by the specific catalytic properties of the involved CYP450.

-

Acetylation: Diacetylation of 3-Epiglochidiol . The final step in the biosynthesis of this compound is the acetylation of the hydroxyl groups at the C-3 and likely another position on the lupane skeleton. This reaction is catalyzed by acetyl-CoA dependent acetyltransferases. While the specific enzyme for 3-Epiglochidiol has not been identified, studies on analogous triterpenoids suggest the involvement of enzymes from the BAHD acyltransferase family or other plant-specific acyltransferases that utilize acetyl-CoA as the acetyl donor.

Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically detailing the concentrations of 3-Epiglochidiol and this compound in various plant tissues. Phytochemical studies on plants from the Glochidion genus have identified the presence of various lupane-type triterpenoids, but comprehensive quantification of these specific compounds is not yet available. The table below is a template that can be populated as more research becomes available.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| 3-Epiglochidiol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding lupeol synthase, the specific CYP450, and the acetyltransferase from a plant species known to produce this compound.

Workflow:

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Protocol:

-

Plant Material: Collect young leaves or other tissues from the target plant species, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA using a commercially available kit with DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Transcriptome Sequencing (Optional but Recommended): Perform high-throughput RNA sequencing to generate a comprehensive transcriptome database.

-

Bioinformatic Analysis:

-

Perform homology-based searches (e.g., BLAST) against the transcriptome data or public databases using known sequences of lupeol synthases, plant CYP450s from relevant families (e.g., CYP716), and triterpenoid acetyltransferases.

-

Analyze co-expression patterns of candidate genes with known triterpenoid biosynthesis genes.

-

-

Gene Cloning: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequences using PCR. Clone the PCR products into suitable expression vectors (e.g., for yeast or E. coli expression).

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the enzymatic function of the candidate genes by expressing them in a heterologous host and assaying their activity.

A. Lupeol Synthase Characterization

Workflow:

Caption: Workflow for the functional characterization of a candidate lupeol synthase.

Protocol:

-

Yeast Expression: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae lacking its endogenous lanosterol (B1674476) synthase) with the yeast expression vector containing the candidate lupeol synthase gene.

-

Protein Expression: Grow the transformed yeast culture and induce protein expression according to the specific vector system (e.g., with galactose for GAL promoters).

-

Microsome Preparation: Harvest the yeast cells, lyse them, and prepare the microsomal fraction by differential centrifugation.

-

Enzyme Assay:

-

Incubate the microsomal preparation with the substrate, 2,3-oxidosqualene, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at an optimal temperature (e.g., 30°C) for a defined period.

-

Include a negative control with microsomes from yeast transformed with an empty vector.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum of the product with an authentic lupeol standard.

-

B. Cytochrome P450 Characterization

Protocol:

-

Yeast Co-expression: Co-transform a yeast strain with two expression vectors: one containing the candidate CYP450 gene and another containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), which is essential for CYP450 activity.

-

Protein Expression and Microsome Preparation: Follow the same procedure as for the lupeol synthase.

-

Enzyme Assay:

-

Incubate the microsomes with lupeol as the substrate in a buffer containing a NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at an optimal temperature for a defined period.

-

-

Product Analysis:

-

Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The identification of a peak with a mass corresponding to hydroxylated lupeol ([M+H]+ or M+ at m/z 443.39 for C30H50O2) that is absent in the control reactions confirms the hydroxylase activity. Further structural elucidation (e.g., by NMR) would be required to confirm the C-3 position and the epi stereochemistry.

-

C. Acetyltransferase Characterization

Protocol:

-

Protein Expression: Express the candidate acetyltransferase gene in E. coli or yeast and purify the recombinant protein.

-

Enzyme Assay:

-

Incubate the purified enzyme with 3-Epiglochidiol and acetyl-CoA in a suitable buffer.

-

Include controls without the enzyme or without acetyl-CoA.

-

-

Product Analysis:

-

Extract the products and analyze by LC-MS or GC-MS.

-

The formation of a product with a mass corresponding to this compound will confirm the enzyme's function.

-

Signaling and Regulation

The biosynthesis of triterpenoids in plants is often regulated by various internal and external stimuli, which are mediated by complex signaling pathways. While specific regulatory networks for this compound are unknown, general principles of triterpenoid regulation likely apply.

Key Signaling Molecules and Transcription Factors:

-

Jasmonates (JA): Methyl jasmonate (MeJA) is a well-known elicitor that upregulates the expression of many genes in the triterpenoid biosynthetic pathway, including those encoding enzymes of the MVA pathway, OSCs, and CYP450s.

-

Transcription Factors: Several families of transcription factors, such as bHLH (basic helix-loop-helix), WRKY, and AP2/ERF (APETALA2/ethylene responsive factor), have been shown to regulate the expression of triterpenoid biosynthesis genes by binding to specific cis-acting elements in their promoter regions.

Proposed Regulatory Pathway:

Caption: A generalized signaling pathway for the regulation of triterpenoid biosynthesis.

Conclusion and Future Perspectives